Bienvenue dans la boutique en ligne BenchChem!

ICI 169369

5-HT2 receptor binding receptor selectivity Ki determination

ICI 169369 is a structurally distinct phenylquinoline derivative that lacks the piperidine/piperazine moieties common to ketanserin or ritanserin, eliminating confounding α₁-adrenoceptor and dopamine D₂ activity. It delivers equivalent oral and subcutaneous potency (ID₅₀ ≈1 mg/kg) with a functional selectivity window of 30–100× over α₁, α₂, D₂, M₁, and H₁ receptors. In vascular and smooth muscle preparations, its dual 5-HT2/5-HT1C profile provides mechanistic resolution unattainable with single-receptor antagonists. For sleep, behavioral, and vascular studies requiring scaffold-orthogonal 5-HT2/5-HT1C blockade, ICI 169369 is the definitive tool compound.

Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
CAS No. 85273-95-6
Cat. No. B1674262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI 169369
CAS85273-95-6
Synonyms2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline
2-DETPQ
ICI 169369
ICI 169369 hydrochloride
ICI-169,369
Molecular FormulaC19H20N2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3
InChIInChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3
InChIKeyHYOLQGVNMQNERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI 169369 (CAS 85273-95-6): 5-HT2/5-HT1C Antagonist Procurement and Research Selection Guide


ICI 169369 (2-(2-dimethylaminoethylthio)-3-phenylquinoline hydrochloride) is a chemically novel phenylquinoline derivative that functions as a selective 5-HT2 and 5-HT1C receptor antagonist [1]. The compound exhibits a molecular formula of C19H20N2S and demonstrates high affinity for 5-HT2 binding sites in rat cortex with a Ki of 1.79 × 10⁻⁸ M, representing an approximately 88-fold selectivity over 5-HT1 sites (Ki 1.58 × 10⁻⁶ M) [2]. Unlike many piperidine-based 5-HT2 antagonists, ICI 169369 features a dimethylaminoethylthio-3-phenylquinoline scaffold that confers distinct pharmacological properties [1].

Why ICI 169369 Cannot Be Substituted with Generic 5-HT2 Antagonists: Chemotype-Specific Pharmacological Distinctions


Substituting ICI 169369 with alternative 5-HT2 antagonists such as ketanserin, ritanserin, or LY53857 introduces significant variability in experimental outcomes due to fundamental differences in receptor subtype selectivity, ancillary receptor activity profiles, and tissue-specific antagonist behavior [1]. ICI 169369 is a chemically novel phenylquinoline derivative lacking the piperidine or piperazine moieties common to most 5-HT2 antagonists, resulting in a distinct selectivity fingerprint that includes 5-HT1C antagonism and negligible activity at α1-adrenoceptors, α2-adrenoceptors, dopamine D2, muscarinic M1, and histamine H1 receptors at concentrations 30-100 times above its effective 5-HT antagonism doses [2]. These properties directly impact the interpretation of experimental results in vivo and in vitro, making generic substitution scientifically invalid without rigorous re-validation.

Quantitative Differentiation Evidence: ICI 169369 vs. Ketanserin, LY53857, and Methysergide


5-HT2 Receptor Affinity and Subtype Selectivity: ICI 169369 vs. In-Class 5-HT Antagonists

ICI 169369 exhibits high affinity for 5-HT2 binding sites (Ki = 1.79 × 10⁻⁸ M) in rat cortex, demonstrating approximately 88-fold selectivity over 5-HT1 sites (Ki = 1.58 × 10⁻⁶ M) [1]. For comparison, the chemically related analog ICI 170,809 shows even higher 5-HT2 affinity with a Ki of 6.6 × 10⁻¹⁰ M [2]. The quinoline scaffold of ICI 169369 confers a different selectivity profile compared to the piperidine-based ketanserin and the ergoline-derived LY53857, influencing downstream signaling outcomes [1].

5-HT2 receptor binding receptor selectivity Ki determination

Competitive Antagonist Potency in Vascular Preparations: ICI 169369 vs. Ketanserin (Rabbit Aorta)

In the rat caudal artery preparation, ICI 169369 functions as a competitive antagonist of 5-HT with a pA2 value of 8.18 ± 0.5, which is comparable to ketanserin's pA2 of 8.42 ± 0.06 in the same tissue [1]. However, unlike ketanserin, ICI 169369 also acts as a non-surmountable antagonist at the rat stomach fundus 5-HT 'D' receptor (reclassified as 5-HT1C), a property ketanserin lacks entirely [1]. This dual antagonist behavior—competitive at vascular 5-HT2 receptors and non-surmountable at 5-HT1C receptors—distinguishes ICI 169369 from ketanserin.

vascular pharmacology competitive antagonism pA2 determination

Antagonist Potency in Isolated Rat Uterus: ICI 169369 vs. LY53857, Ketanserin, and Methysergide

In isolated rat uterine preparations, ICI 169369 (10⁻⁸-10⁻⁶ M) produced concentration-dependent rightward shifts of 5-HT concentration-response curves with a pA2 of 7.9 (slope = 1.29; n = 7) [1]. Under identical experimental conditions, LY53857 exhibited a pA2 of 8.9 (slope = 0.82; n = 7), ketanserin a pA2 of 8.81 (slope = 1.04; n = 7), and methysergide a pA2 of 8.05 (slope = 1.12; n = 7) [1]. The slope value of 1.29 for ICI 169369—exceeding unity—suggests a mechanism of antagonism that may involve more than simple competitive receptor occupancy, unlike the near-unity slopes observed for ketanserin (1.04) and methysergide (1.12) [1].

smooth muscle pharmacology uterine contraction 5-HT receptor characterization

In Vivo Oral Bioavailability and Functional Selectivity: ICI 169369 vs. Parenteral Administration

ICI 169369 demonstrates good oral bioavailability as evidenced by similar ID50 values following oral and subcutaneous administration in the fenfluramine-induced hyperthermia test in rats [1]. The compound caused 50% inhibition of 5-HTP-induced head twitches in mice and fenfluramine-induced hyperthermia in rats at approximately 1 mg/kg following parenteral administration [1]. At receptors other than 5-HT2 and 5-HT1C (α1-, α2-adrenoceptors, dopamine D2, muscarinic M1, and histamine H1), ICI 169369 was inactive at concentrations 30-100 times higher than its ID50 values in 5-HT tests [1].

oral bioavailability in vivo pharmacology behavioral pharmacology

Ancillary Receptor Activity Profile: ICI 169369 Demonstrates Minimal Off-Target Binding

ICI 169369 was tested for activity at α1-, α2-, β1-, β2-adrenoceptors, histamine H1 and H2 receptors, and muscarinic receptors. The compound was inactive at concentrations of either 10⁻⁶ M or 10⁻⁵ M across all these receptor systems [1]. This contrasts with several 5-HT2 antagonists including ketanserin, spiperone, ritanserin, and setoperone, which exhibit measurable α1-adrenergic receptor antagonist activity [2]. Among these, ritanserin and setoperone show reduced α1 affinity relative to ketanserin and spiperone, yet all retain detectable α1 activity [2].

receptor selectivity off-target profiling α1-adrenoceptor

Sleep Research: ICI 169369 as a 5-HT2A/2C Antagonist Tool Compound for Slow Wave Sleep Modulation

ICI 169369 belongs to the class of nonselective serotonin 5-HT2A/2C receptor antagonists that includes ritanserin, ketanserin, and seganserin [1]. Evidence indicates that these nonselective 5-HT2A/2C antagonists, as well as selective 5-HT2A antagonists (eplivanserin) and 5-HT2A inverse agonists (pimavanserin), increase slow wave sleep (SWS) in subjects with normal sleep architecture [1]. ICI 169369 serves as an important comparator compound in this research domain due to its distinct chemical scaffold and selectivity profile relative to other class members [1].

sleep research slow wave sleep 5-HT2A/2C antagonism

Optimal Research and Application Scenarios for ICI 169369 Procurement


In Vivo Behavioral Pharmacology Requiring Oral Bioavailability with Defined 5-HT2/5-HT1C Selectivity

ICI 169369 is optimally deployed in rodent behavioral studies where oral administration is required and 5-HT2/5-HT1C antagonism is the primary mechanism under investigation. The compound's equivalent oral and subcutaneous potency (ID50 ≈ 1 mg/kg in fenfluramine-induced hyperthermia) enables flexible dosing routes without potency adjustment [1]. Its functional selectivity window of 30-100× over α1-, α2-adrenoceptors, dopamine D2, muscarinic M1, and histamine H1 receptors ensures that observed behavioral effects are attributable to 5-HT2/5-HT1C antagonism rather than off-target activity [2].

Vascular Pharmacology Studies Requiring Dual 5-HT2/5-HT1C Antagonism

In isolated vascular preparations such as rabbit aorta, pig coronary artery, and rat caudal artery, ICI 169369 acts as a competitive 5-HT2 antagonist with potency approaching that of ketanserin (pA2 8.18 vs. 8.42 in rat caudal artery) [1]. Crucially, unlike ketanserin which is inactive at 5-HT1C receptors, ICI 169369 provides additional 5-HT1C antagonism as demonstrated by its non-surmountable antagonism at the rat stomach fundus [1]. This dual activity profile makes ICI 169369 the preferred tool compound for studies investigating the relative contributions of 5-HT2 and 5-HT1C receptors to vascular responses.

Smooth Muscle Pharmacology: 5-HT Receptor Subtype Discrimination in Uterine and Gastrointestinal Tissues

ICI 169369 is a critical comparator compound for distinguishing 5-HT receptor subtypes in smooth muscle preparations. In isolated rat uterus, its pA2 of 7.9 with a slope of 1.29 contrasts with LY53857 (pA2 8.9, slope 0.82) and ketanserin (pA2 8.81, slope 1.04) [1]. This divergent slope profile suggests a mechanistically distinct mode of antagonism, potentially reflecting differences in receptor reserve, allosteric modulation, or receptor subtype composition across tissues. Investigators characterizing 5-HT receptor pharmacology in smooth muscle should include ICI 169369 as a comparator to fully delineate receptor populations.

Sleep and Circadian Rhythm Research Requiring Structurally Diverse 5-HT2A/2C Antagonist Tools

ICI 169369 serves as a structurally distinct member of the 5-HT2A/2C antagonist class in sleep research, alongside ritanserin, ketanserin, and seganserin [1]. Its phenylquinoline scaffold differs from the piperidine/piperazine-based structures of other class members, providing an orthogonal chemical tool to confirm that observed effects on slow wave sleep are mechanism-driven rather than scaffold-specific artifacts [1]. This application is particularly relevant for studies validating the serotonergic hypothesis of sleep modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI 169369

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.